Feruloyated xyloglucan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

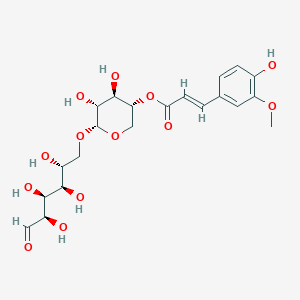

Feruloyated xyloglucan, also known as this compound, is a useful research compound. Its molecular formula is C21H28O13 and its molecular weight is 488.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Applications

1.1 Antioxidant Properties

Feruloyated xyloglucan exhibits potent antioxidant activity, making it a candidate for health-promoting food additives. Research indicates that FXG can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing chronic diseases such as cancer and cardiovascular disorders .

1.2 Anticancer Activity

Studies have demonstrated that FXG may inhibit the proliferation of cancer cells, particularly in colon cancer models. The mechanism involves inducing apoptosis in malignant cells while sparing normal cells, which highlights its potential as a therapeutic agent .

Case Study:

- Objective: Evaluate the anticancer effects of FXG in vitro.

- Results: FXG treatment resulted in significant apoptosis induction in colon cancer cell lines with minimal cytotoxicity to normal cells.

Pharmaceutical Applications

2.1 Drug Delivery Systems

FXG has been explored as a matrix for drug delivery systems due to its gel-forming capabilities when cross-linked with ferulic acid. This property allows for controlled release of therapeutic agents, particularly in targeting specific sites such as the colon .

2.2 Mucosal Protection

The biocompatibility of FXG makes it suitable for developing formulations aimed at protecting mucosal surfaces, such as in ocular lubricants or wound dressings. Its hydrophilic nature aids in moisture retention and enhances healing processes .

Food Industry Applications

3.1 Functional Food Ingredient

In the food industry, FXG can serve as a functional ingredient due to its ability to improve texture and stability in various products. Its emulsifying properties help in stabilizing emulsions, making it useful in sauces and dressings .

3.2 Prebiotic Effects

FXG has been shown to possess prebiotic properties, promoting beneficial gut microbiota growth. This characteristic is particularly valuable in formulating health-oriented dietary supplements .

Material Science Applications

4.1 Biodegradable Materials

The incorporation of FXG into biodegradable polymers enhances their mechanical properties and biodegradability. This application is significant for developing eco-friendly packaging materials that can reduce environmental impact .

4.2 Surface Modification

FXG can be modified chemically to alter surface properties of cellulose-based materials, enhancing their functionality for various industrial applications .

Comprehensive Data Table

| Application Area | Specific Application | Key Findings/Benefits |

|---|---|---|

| Biological | Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Anticancer | Induces apoptosis in cancer cells; minimal toxicity to normal cells | |

| Pharmaceutical | Drug Delivery Systems | Controlled release; targeted delivery to specific sites |

| Mucosal Protection | Enhances moisture retention; biocompatible for ocular lubricants | |

| Food Industry | Functional Food Ingredient | Improves texture; stabilizes emulsions |

| Prebiotic Effects | Promotes growth of beneficial gut microbiota | |

| Material Science | Biodegradable Materials | Enhances mechanical properties; promotes eco-friendliness |

| Surface Modification | Alters surface properties for improved functionality |

Propiedades

Número CAS |

129724-46-5 |

|---|---|

Fórmula molecular |

C21H28O13 |

Peso molecular |

488.4 g/mol |

Nombre IUPAC |

[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C21H28O13/c1-31-14-6-10(2-4-11(14)23)3-5-16(26)34-15-9-33-21(20(30)19(15)29)32-8-13(25)18(28)17(27)12(24)7-22/h2-7,12-13,15,17-21,23-25,27-30H,8-9H2,1H3/b5-3+/t12-,13+,15+,17+,18+,19-,20+,21-/m0/s1 |

Clave InChI |

FOBCQSVMKGAIJG-AJHJGYGNSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2COC(C(C2O)O)OCC(C(C(C(C=O)O)O)O)O)O |

SMILES isomérico |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2CO[C@@H]([C@@H]([C@H]2O)O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |

SMILES canónico |

COC1=C(C=CC(=C1)C=CC(=O)OC2COC(C(C2O)O)OCC(C(C(C(C=O)O)O)O)O)O |

Sinónimos |

feruloyated xyloglucan O-(4-O-feruloyl-alpha-xylopyranosyl)-(1-6)-glucopyranose O-(4-O-trans-feruloyl-alpha-D-xylopyranosyl)-(1-6)-D-glucopyranose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.